molecular formula C17H12O9 B8250904 3,3',4-tri-O-methylflavellagic acid CAS No. 13756-49-5

3,3',4-tri-O-methylflavellagic acid

Cat. No. B8250904
CAS RN: 13756-49-5
M. Wt: 360.3 g/mol
InChI Key: BLICLJSLKJVPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’,4-tri-O-methylflavellagic acid is a natural compound that has been isolated from the rhizomes of Euphorbia acaulis . It is a methylated analogue of Ellagic acid . It has been used for the research of various diseases like cancer, diabetes, inflammation, and microbial infections .


Molecular Structure Analysis

The molecular formula of 3,3’,4-tri-O-methylflavellagic acid is C17H12O9 . Its molecular weight is 360.27 . The structure of this compound can be found in the ChemicalBook .


Physical And Chemical Properties Analysis

The boiling point of 3,3’,4-tri-O-methylflavellagic acid is predicted to be 693.0±55.0 °C . Its density is predicted to be 1.627±0.06 g/cm3 . The pKa value is predicted to be 6.08±0.20 .

Scientific Research Applications

Antimicrobial Properties

3,3',4-tri-O-methylflavellagic acid, isolated from Anogeissus leocarpus, exhibits antimicrobial effects. It shows a growth inhibitory effect on bacteria such as S. aureus and E. coli, and fungi like C. albicans (Adigun, Amupitan, & Kelly, 2000).

Bioactive Compound Identification

This compound is identified as a significant natural metabolite in plant extracts, such as those from Anogeissus leiocarpus. It's detected using advanced techniques like 13C NMR and pattern recognition, underscoring its presence in complex bioactive mixtures (Hubert et al., 2014).

Hematopoietic Applications

3,3',4-tri-O-methylflavellagic acid plays a role in hematopoiesis. Studies show it stimulates hematopoietic progenitor cell proliferation and promotes megakaryocyte differentiation, suggesting potential therapeutic applications in blood platelet disorders (Gao, Wu, Zou, & Dai, 2014).

Mechanism of Action

In vitro and in silico studies have shown that 3,3’,4-tri-O-methylflavellagic acid exhibits potent antioxidant and anticancer activities . It has shown inhibition activity towards the T47D and HeLa cell lines . The compound interacts with enzymes responsible for cancer regulation at the molecular level by targeting the hindrance of cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1) enzymes .

properties

IUPAC Name

5,13-dihydroxy-6,7,14-trimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaene-3,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O9/c1-22-11-6(18)4-5-7-8-9(17(21)26-12(7)11)10(19)14(23-2)15(24-3)13(8)25-16(5)20/h4,18-19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLICLJSLKJVPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C1OC(=O)C4=C3C(=C(C(=C4O)OC)OC)OC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292782
Record name 3,3′,4-Tri-O-methylflavellagic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',4-tri-O-methylflavellagic acid

CAS RN

13756-49-5
Record name 3,3′,4-Tri-O-methylflavellagic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13756-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′,4-Tri-O-methylflavellagic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3',4-tri-O-methylflavellagic acid
Reactant of Route 2
3,3',4-tri-O-methylflavellagic acid
Reactant of Route 3
3,3',4-tri-O-methylflavellagic acid
Reactant of Route 4
3,3',4-tri-O-methylflavellagic acid
Reactant of Route 5
3,3',4-tri-O-methylflavellagic acid
Reactant of Route 6
3,3',4-tri-O-methylflavellagic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.